4-Ethoxy-2-(trifluoromethyl)aniline
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Overview
Description
4-Ethoxy-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a trifluoromethyl group (-CF3) attached to an aniline ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar to 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate of hexaflumuron . Hexaflumuron is a benzoylphenylurea insecticide that inhibits the synthesis of chitin in target pests, leading to their death or infertility .
Biochemical Pathways
If it acts similarly to hexaflumuron, it may interfere with the chitin synthesis pathway in insects, disrupting their growth and development .
Pharmacokinetics
Its physical properties such as boiling point (170-173 °c), melting point (34 °c), and density (1282 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
If it acts similarly to hexaflumuron, it may cause disruption in the growth and development of insects by inhibiting chitin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 4-Ethoxy-2-(trifluoromethyl)aniline may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-Ethoxy-2-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but lacks the ethoxy group.
4-Ethoxyaniline: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-Ethoxy-2-(trifluoromethyl)aniline is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical properties. The combination of these groups can enhance the compound’s reactivity, binding affinity, and stability compared to similar compounds .
Properties
IUPAC Name |
4-ethoxy-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITILAORUYLLCNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616334 |
Source
|
Record name | 4-Ethoxy-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121307-27-5 |
Source
|
Record name | 4-Ethoxy-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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